2,6-Diketo-4,10,16-trithia-18-crown-6
Description
2,6-Diketo-4,10,16-trithia-18-crown-6 (CAS: 63689-66-7) is a sulfur-containing macrocyclic crown ether with the molecular formula C₁₂H₂₀O₅S₃ and a molecular weight of 340.48 g/mol . Its structure features three sulfur atoms (thia groups) and two ketone moieties within an 18-membered ring. This compound exhibits a predicted density of 1.199 g/cm³ and a high boiling point of 641.4°C, suggesting thermal stability .
Properties
Molecular Formula |
C12H20O5S3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,7,13-trioxa-4,10,16-trithiacyclooctadecane-2,6-dione |
InChI |
InChI=1S/C12H20O5S3/c13-11-9-20-10-12(14)17-4-8-19-6-2-15-1-5-18-7-3-16-11/h1-10H2 |
InChI Key |
HBYNKBBGIRNOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCOC(=O)CSCC(=O)OCCSCCO1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Dithiol precursors : Typically 1,3-propanedithiol or similar compounds providing sulfur atoms at desired ring positions.
- Diketone precursors : Such as 2,6-dichloroketone derivatives or keto-functionalized haloalkanes.
- Base catalysts : Potassium hydroxide or sodium hydride for deprotonation and nucleophilic substitution.
- Solvents : Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile to dissolve reactants and support cyclization.
Typical Reaction Conditions
- Macrocyclization via nucleophilic substitution : The thiolate anions generated by deprotonation of dithiols react with halo-ketone compounds to form thioether bonds.
- Use of high dilution techniques : To favor intramolecular cyclization over polymerization, reactions are often conducted at low concentrations.
- Temperature control : Reflux temperatures in THF or DCM are common, with reaction times ranging from 12 to 48 hours.
- Template ions : Addition of metal ions such as potassium or sodium can facilitate ring closure by stabilizing the transition state.
Purification and Characterization
- Recrystallization : From solvents like acetonitrile or ethanol to obtain pure macrocyclic products.
- Distillation under reduced pressure : To remove volatile impurities.
- Chromatographic techniques : Flash chromatography may be used for initial purification.
- Characterization : NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Dithiol precursor | 1,3-propanedithiol or analogs | Provides sulfur atoms at 4,10,16 positions |
| Diketone precursor | 2,6-dichloroketone or haloalkyl ketones | Introduces diketo groups at 2 and 6 positions |
| Base | KOH or NaH, 2-4 equivalents | Generates thiolate nucleophiles |
| Solvent | THF, DCM, or acetonitrile | Polar aprotic solvents favor cyclization |
| Concentration | 1-10 mM (high dilution) | Minimizes polymerization |
| Temperature | Reflux (60-80 °C) | Ensures reaction completion |
| Reaction time | 12-48 hours | Depends on substrate reactivity |
| Template ion | K+, Na+ (optional) | Enhances yield and selectivity |
| Purification method | Recrystallization, vacuum distillation | Achieves high purity |
| Yield | 30-60% (reported for analogous compounds) | Varies with method and scale |
Summary of Research Findings and Methodological Insights
- The preparation of This compound closely parallels methods used for synthesizing other thia-crown ethers and diketo crown ethers, relying on nucleophilic substitution reactions under controlled conditions.
- High dilution and template assistance are critical to achieving macrocyclization over polymerization.
- Use of strong bases and polar aprotic solvents supports efficient formation of the thioether linkages.
- Purification by recrystallization from acetonitrile, as demonstrated in crown ether syntheses, yields high-purity products.
- Although specific experimental protocols for this exact compound are limited in public literature, the integration of known methods for related compounds provides a robust synthetic framework.
Chemical Reactions Analysis
Types of Reactions
2,6-Diketo-4,10,16-trithia-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted crown ethers depending on the nucleophile used.
Scientific Research Applications
2,6-Diketo-4,10,16-trithia-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Mechanism of Action
The mechanism of action of 2,6-Diketo-4,10,16-trithia-18-crown-6 involves the formation of stable complexes with cations. The oxygen and sulfur atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity. This complexation enhances the solubility and reactivity of the cation, facilitating various chemical processes .
Comparison with Similar Compounds
Comparison with Similar Crown Ether Compounds
Structural and Functional Differences
The following table summarizes key structural and physical properties of 2,6-Diketo-4,10,16-trithia-18-crown-6 and analogous crown ethers:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Predicted Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₀O₅S₃ | 340.48 | Thia (S), ketone | 63689-66-7 | 641.4 |
| Dibenzo-18-crown-6 (DB18C6) | C₂₀H₂₄O₆ | 360.40 | Benzo, oxygen | 14187-32-7 | N/A |
| 18-Crown-6 (18C6) | C₁₂H₂₄O₆ | 264.32 | Oxygen | 17455-13-9 | 116–118 (decomposes) |
| Dicyclohexano-18-crown-6 | C₂₀H₃₆O₆ | 372.50 | Cyclohexano, oxygen | 16069-36-6 | N/A |
| 4′-Formylbenzo-18-crown-6 | C₁₇H₂₄O₇ | 340.37 | Benzo, formyl | 60835-68-5 | N/A |
Key Observations:
- Sulfur vs. Oxygen : The thia groups in this compound replace oxygen atoms in traditional crown ethers, altering electronegativity and cavity size. Sulfur’s larger atomic radius and softer Lewis basicity may favor binding to transition metals (e.g., Ag⁺, Hg²⁺) over alkali metals .
- Rigidity vs. Flexibility: Dibenzo-18-crown-6 (DB18C6) incorporates rigid aromatic rings, reducing conformational flexibility compared to 18C6. This rigidity limits cavity adaptability, making DB18C6 more selective for smaller ions like Pb²⁺ and Cd²⁺ .
Ion Selectivity and Binding Efficiency
- DB18C6 : Preferentially binds Pb²⁺ and Cd²⁺ due to its rigid, preorganized cavity . The benzo groups reduce cavity size, excluding larger ions like K⁺.
- 18C6 : Ideal for larger ions (e.g., K⁺, NH₄⁺) owing to its flexible, oxygen-rich cavity .
- This compound: Sulfur atoms enhance affinity for soft Lewis acids (e.g., Ag⁺, Pd²⁺).
- Dicyclohexano-18-crown-6: The cyclohexano substituents increase lipophilicity, favoring use in nonpolar solvents for alkali metal extraction (e.g., Cs⁺ in nuclear waste treatment) .
Physical and Chemical Properties
- Solubility: Thia-containing crown ethers like this compound are typically more soluble in polar aprotic solvents (e.g., DMF, DMSO) than in water, whereas DB18C6 and dicyclohexano derivatives exhibit higher solubility in organic phases .
- Thermal Stability : The high predicted boiling point of this compound (641.4°C ) exceeds that of 18C6, suggesting superior thermal resilience .
- Catalytic Potential: Functionalized derivatives like 2-Hydroxymethyl-18-crown-6 () demonstrate organocatalytic activity, highlighting how modifications (e.g., hydroxymethyl, formyl groups) expand applications beyond ion binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Diketo-4,10,16-trithia-18-crown-6, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions using thiol-containing precursors and diketone derivatives under controlled conditions. For example, analogous crown ether syntheses (e.g., 18-crown-6) employ triethylene glycol di-p-toluenesulfonate and strong bases like potassium hydroxide in anhydrous tetrahydrofuran (THF) . Purification often combines distillation with acetonitrile complex formation to avoid chromatography. For thia-containing crowns, sulfur-specific chelation (e.g., with Ag⁺ ions) can isolate the product .
- Key Data :
| Precursor | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylene glycol di-p-toluenesulfonate | THF | KOH | 65–75 | >95 |
Q. How do the physical properties (density, boiling point) of this compound influence its solubility and handling in experimental setups?
- Methodological Answer : The compound’s density (1.199 g/cm³) and high predicted boiling point (641.4°C) suggest limited volatility, making it suitable for high-temperature applications. However, its solubility in polar solvents (e.g., DMSO, acetone) is enhanced by the thia and keto groups, enabling use in liquid-liquid extraction. Handling requires inert atmospheres to prevent oxidation of sulfur atoms .
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